molecular formula C11H15N B1273274 N-(1-phenylethyl)prop-2-en-1-amine CAS No. 66896-61-5

N-(1-phenylethyl)prop-2-en-1-amine

Cat. No. B1273274
CAS RN: 66896-61-5
M. Wt: 161.24 g/mol
InChI Key: GGNXWCWCESEPFK-UHFFFAOYSA-N
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Description

The compound "N-(1-phenylethyl)prop-2-en-1-amine" is a derivative of 1-phenylethylamine, which is a structural motif found in various bioactive molecules. The phenylethylamine structure is known for its presence in compounds that interact with biological targets such as sigma(1) receptors . The research on derivatives of this structure aims to explore the structure-activity relationships (SAR) and to discover compounds with potential therapeutic applications, such as anticonvulsant activity .

Synthesis Analysis

The synthesis of 1-phenylethylamine derivatives is well-documented. An efficient two-step procedure has been described for the synthesis of enantiomerically pure, benzene nucleus-substituted 1-phenylethylamines. This involves imine formation from substituted acetophenones followed by hydrogenation of the resulting Schiff bases over Raney nickel, leading to secondary amines with high diastereoselectivities . This method provides a pathway to synthesize "N-(1-phenylethyl)prop-2-en-1-amine" with high yields and enantiomeric purities.

Molecular Structure Analysis

The molecular structure of "N-(1-phenylethyl)prop-2-en-1-amine" and its derivatives is crucial for their biological activity. The introduction of N-phenyl substituents to aminostilbenes, which are structurally related to "N-(1-phenylethyl)prop-2-en-1-amine", leads to a more planar ground-state geometry about the nitrogen atom. This results in a red shift of the absorption and fluorescence spectra and a less distorted structure with a larger charge-transfer character for the fluorescent excited state . The molecular structure in related compounds such as N-phenylpyridin-4-amine also shows better conjugation with the lone pairs of the nitrogen atom than phenyl rings .

Chemical Reactions Analysis

The chemical reactivity of "N-(1-phenylethyl)prop-2-en-1-amine" can be inferred from studies on similar compounds. For instance, acylation and alkylation of the amino group of related 4-amino-N-(1-phenylethyl)benzamide resulted in almost total loss of anticonvulsant activity, indicating that modifications at the amino group can significantly alter biological activity . The photochemical behavior of N-phenyl substituted aminostilbenes suggests that such modifications can also affect the photoisomerization quantum yields and fluorescence quantum yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-(1-phenylethyl)prop-2-en-1-amine" derivatives are influenced by their molecular structure. The planarity and conjugation of the N-phenyl group with the amine lead to distinct photophysical properties, as seen in the fluorescence enhancement of related stilbene compounds . The polymorphism observed in N-phenylpyridin-4-amine, with different crystal structures obtained from different solvents, suggests that "N-(1-phenylethyl)prop-2-en-1-amine" may also exhibit polymorphism, which can affect its stability and solubility .

Scientific Research Applications

Asymmetric Synthesis of β-Amino Acids

N-(1-phenylethyl)prop-2-en-1-amine plays a crucial role in the asymmetric synthesis of biologically relevant α-substituted-β-amino acids. A significant application involves the use of microwave irradiation for the condensation reaction between acetophenone and α-phenylethylamine. This process leads to the formation of (R,R)-bis[α-phenylethyl]amine, which can be further treated to produce various derivatives useful in asymmetric synthesis. The protocol demonstrates an efficient and straightforward strategy for synthesizing these amino acids, which are important in the pharmaceutical and biochemical fields (Guzmán-Mejía, Reyes-Rangel, & Juaristi, 2007).

Synthesis of Key Intermediates in Antibiotic Development

N-(1-phenylethyl)prop-2-en-1-amine is also a key intermediate in the synthesis of compounds like premafloxacin, an antibiotic developed for combating veterinary pathogens. The synthesis involves an asymmetric Michael addition and a stereoselective alkylation process, highlighting the compound's significance in developing effective treatments for animal health (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Catalysis and Chemical Transformations

This compound is involved in catalysis and chemical transformations, such as the generation and rearrangement of nitrogen ylides from diazo carbonyls. The compound exhibits high catalytic activity, facilitating the formation of novel and valuable chemical structures. This feature is particularly important in synthetic organic chemistry for the development of new materials and pharmaceuticals (Zotto et al., 2000).

Crystallography and Material Science

The compound has been utilized in crystallography and material science. For instance, it is used in the synthesis of complex compounds like Bis[N-{(S)-1-Phenylethyl}-N-{1-(2-Pyridinyl)Methyl}Amine] Zinc(II) Perchlorate. This process is significant for understanding the molecular structures and properties of materials, which can have implications in various scientific and industrial applications (Nguyen & Jeong, 2010).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if swallowed or if it comes into contact with skin or eyes .

Future Directions

The future directions for “N-(1-phenylethyl)prop-2-en-1-amine” and similar compounds could involve further exploration of their potential applications in treating neurodegenerative disorders and other diseases . Additionally, the development of green and solvent-free synthetic approaches for these compounds is a relevant area of research .

properties

IUPAC Name

N-(1-phenylethyl)prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-3-9-12-10(2)11-7-5-4-6-8-11/h3-8,10,12H,1,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNXWCWCESEPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60985506
Record name N-(1-Phenylethyl)prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60985506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Phenylethyl)(prop-2-EN-1-YL)amine

CAS RN

66896-61-5
Record name α-Methyl-N-2-propen-1-ylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66896-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, alpha-methyl-N-2-propenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066896615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Phenylethyl)prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60985506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
SH Nazari, N Tiempos-Flores, KG Forson… - The Journal of …, 2018 - ACS Publications
Amination of allylic alcohols is facilitated via cooperative catalysis. Catalytic Ti(O-i-Pr) 4 is shown to dramatically increase the rate of nickel-catalyzed allylic amination, and mechanistic …
Number of citations: 11 pubs.acs.org
P Wang, D van der Hoeven, N Ye, H Chen, Z Liu… - European journal of …, 2021 - Elsevier
KRAS plays an essential role in regulating cell proliferation, differentiation, migration and survival. Mutated KRAS is a major driver of malignant transformation in multiple human cancers…
Number of citations: 8 www.sciencedirect.com
P Trillo, A Baeza, C Najera - The Journal of Organic Chemistry, 2012 - ACS Publications
The direct allylic substitution reaction using allylic alcohols in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE) as reaction media is described. The developed …
Number of citations: 140 pubs.acs.org
SH Kwon, HJ Lee, CW Cho - Bulletin of the Korean Chemical Society, 2011 - Citeseer
With the advent of air-stable, commercially available, and functional group-tolerable ruthenium-carbene catalysts, olefin metathesis has become a powerful tool for carbon-carbon …
Number of citations: 1 citeseerx.ist.psu.edu
B Reddy Vaddula, A Saha, RS Varma, J Leazer - 2012 - digitalcommons.unl.edu
Allylic amines were synthesized by a simple procedure using a biodegradable and easily recyclable heterogeneous cellulose–Pd catalyst through N-allylation of primary and secondary …
Number of citations: 2 digitalcommons.unl.edu
IA Khan, AK Saxena - The Journal of Organic Chemistry, 2013 - ACS Publications
A mild step and atom-economical nonepimerizing chemo- and enantioselective N-alkylating procedure has been developed via oxidation/imine–iminium formation/reduction cascade …
Number of citations: 33 pubs.acs.org
V Rodríguez, M Sánchez, L Quintero, F Sartillo-Piscil - Tetrahedron, 2004 - Elsevier
Free radical precursors and were synthesized and treated under reductive or oxidative conditions to obtain the corresponding optically pure pyrrolidinones , which were subsequently …
Number of citations: 31 www.sciencedirect.com
L Fuentes, U Osorio, L Quintero, H Höpfl… - The Journal of …, 2012 - ACS Publications
A direct method for preparing 2,3-epoxyamides from tertiary allylamines via a tandem C–H oxidation/double bond epoxidation using sodium chlorite is reported. Apparently, the reaction …
Number of citations: 38 pubs.acs.org
C Bukovec, U Kazmaier - Organic & Biomolecular Chemistry, 2011 - pubs.rsc.org
Stannylated allylic carbonates are suitable substrates for Pd-catalyzed allylic aminations. In DMF and with [allylPdCl]2 as catalyst the stannylated allyl amines formed can be directly …
Number of citations: 13 pubs.rsc.org
KG Forson - 2022 - search.proquest.com
The development of new catalysts for organic synthesis is an important pursuit that enables the discovery of new and more efficient reactions and the identification of new reaction …
Number of citations: 2 search.proquest.com

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